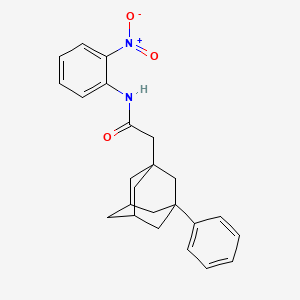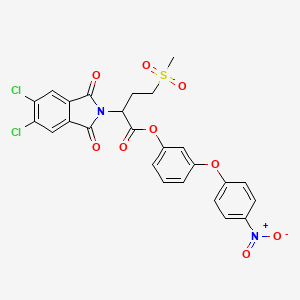
3-(4-nitrophenoxy)phenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Vue d'ensemble
Description
3-(4-nitrophenoxy)phenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a synthetic organic compound of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the nitrophenoxyphenyl intermediate, typically involves a nitration reaction followed by etherification.
Step 2: : Preparation of the dichloroisoindoline segment can include chlorination and cyclization reactions.
Step 3: : Coupling of the intermediates using esterification and sulfonation reactions to form the final compound.
Industrial Production Methods
Typically involves large-scale batch reactors ensuring precise control of reaction conditions (temperature, pH, solvents) to maximize yield and purity. Advanced techniques like continuous flow synthesis might be employed for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Introduction of oxygen atoms, often leading to the formation of carbonyl compounds.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : Various substitutions on the aromatic rings, particularly electrophilic aromatic substitution (EAS).
Hydrolysis: : The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Electrophiles like bromine (Br2), sulfonyl chloride (SO2Cl), etc.
Hydrolysis: : Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidized carbonyl compounds.
Amines from the reduction of nitro groups.
Substituted phenyl derivatives.
Carboxylic acids or alcohols from hydrolysis.
Applications De Recherche Scientifique
Chemistry
Utilized in organic synthesis as an intermediate for complex molecule production.
Model compound for studying electrophilic aromatic substitution reactions.
Biology
Investigated for its interactions with biological macromolecules like proteins and DNA.
Used in studying enzyme inhibition and binding mechanisms.
Medicine
Potential use in drug discovery for its unique structural components.
Studied for its activity against microbial strains or cancer cells.
Industry
Used as a precursor in the manufacture of specialty chemicals.
Applications in material science for developing novel polymers or resins.
Mécanisme D'action
The compound exerts effects through:
Binding to Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways, potentially affecting cellular processes like apoptosis, cell cycle regulation, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Compared to compounds like 4-nitrophenyl ether or dichloroisoindoline derivatives, it offers a combination of functionalities that can be exploited in multiple reactions.
The presence of the methylsulfonyl group further enhances its reactivity and application potential.
Similar Compounds
4-nitrophenoxybenzene
5,6-dichloroisoindoline-1,3-dione
Methylsulfonyl butanoic acid derivatives
This compound's uniqueness lies in its diverse reactivity and multifaceted applications across different scientific fields.
Propriétés
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O9S/c1-39(35,36)10-9-22(28-23(30)18-12-20(26)21(27)13-19(18)24(28)31)25(32)38-17-4-2-3-16(11-17)37-15-7-5-14(6-8-15)29(33)34/h2-8,11-13,22H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHKEOGTYUEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)

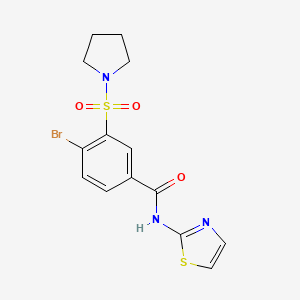
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B4112888.png)
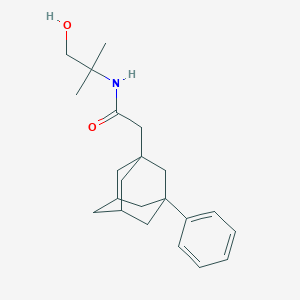
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)
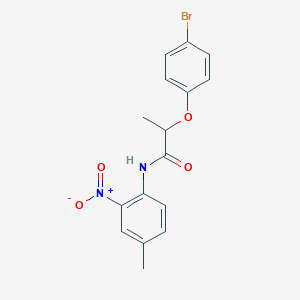
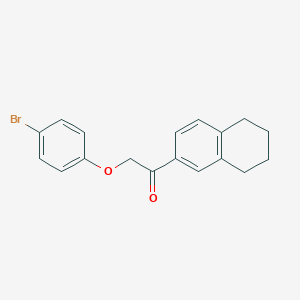
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
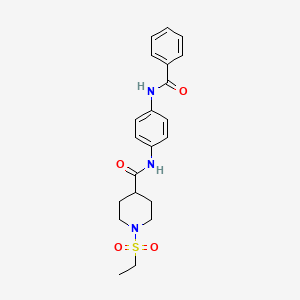
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)
